PD 122860: A Technical Overview of its Calcium Channel Blocking Properties
PD 122860: A Technical Overview of its Calcium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 122860 is a novel dihydropyridine derivative that exhibits a unique pharmacological profile, acting as both a sodium channel stimulator and a calcium channel blocker.[1][2] This dual activity distinguishes it from other compounds in its class. This technical guide provides an in-depth analysis of the calcium channel blocking effects of PD 122860, consolidating available quantitative data, detailing experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams. The information presented is intended to support further research and development efforts in cardiovascular and cerebrovascular disease.[2]
Introduction to PD 122860 and its Mechanism of Action
PD 122860, chemically identified as ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, is a dihydropyridine compound.[1] Like other dihydropyridines, it modulates the function of L-type voltage-gated calcium channels (L-VGCCs).[1][3] These channels are critical in regulating calcium influx into cells, which in turn governs a wide array of physiological processes, including muscle contraction and hormone release.
The primary mechanism of action for the calcium channel blocking effects of PD 122860 is through its interaction with L-type calcium channels, leading to vasodilation.[1] This is substantiated by its ability to selectively relax potassium-contracted aortic rings and inhibit the binding of [3H]nitrendipine, a classic L-type calcium channel antagonist, to rat brain membranes.[1][4] Notably, PD 122860 does not exhibit calcium channel stimulant activity, as it does not contract partially depolarized aortic rings.[1]
PD 122860 is a racemic mixture, and its calcium channel blocking activity is stereoselective. The (+)-enantiomer, (+)-PD 122860, is responsible for both the vasorelaxant effects and the inhibition of [3H]nitrendipine binding.[1] In contrast, the positive inotropic effects observed in cardiac tissue are associated with both enantiomers and are attributed to its sodium channel stimulating properties.[1] This separation of activities between enantiomers is a crucial aspect of its pharmacological profile.
Quantitative Data on Calcium Channel Blocking Effects
The following table summarizes the available quantitative data regarding the calcium channel blocking effects of PD 122860 and its enantiomers.
| Parameter | Compound | Value | Assay | Tissue/Preparation | Reference |
| Vasorelaxant Activity | PD 122860 | Selective relaxation | Potassium-contracted aortic rings | Rabbit Aorta | [1] |
| Vasorelaxant Activity | (+)-PD 122860 | Selective relaxation | Potassium-contracted aortic rings | Rabbit Aorta | [1] |
| [3H]Nitrendipine Binding Inhibition | PD 122860 | Inhibits binding | Radioligand Binding Assay | Rat Brain Membranes | [1] |
| [3H]Nitrendipine Binding Inhibition | (+)-PD 122860 | Inhibits binding | Radioligand Binding Assay | Rat Brain Membranes | [1] |
Further quantitative data such as IC50 or Ki values were not explicitly available in the provided search results.
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the calcium channel blocking effects of PD 122860.
Vasorelaxant Activity in Aortic Rings
This protocol is based on the methodology described for assessing the vasodilator activity of PD 122860.[1]
Objective: To determine the effect of PD 122860 on vascular smooth muscle contraction.
Materials:
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Rabbit aorta
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Krebs-bicarbonate solution (composition not specified in the abstract)
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Potassium chloride (KCl) for inducing contraction
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PD 122860 and its enantiomers
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Tissue bath apparatus
Procedure:
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Aortic rings are prepared from rabbit aorta and mounted in a tissue bath apparatus.
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The tissue baths are filled with Krebs-bicarbonate solution and maintained at a constant temperature and aeration.
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The aortic rings are allowed to equilibrate under a resting tension.
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Contraction is induced by the addition of a high concentration of potassium chloride (e.g., potassium-contracted).
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Once a stable contraction is achieved, cumulative concentrations of PD 122860 or its enantiomers are added to the tissue bath.
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Changes in isometric tension are recorded to measure the degree of relaxation.
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The selective relaxation of the potassium-contracted aortic rings indicates a calcium channel blocking mechanism.
[3H]Nitrendipine Binding Assay
This protocol is based on the methodology for assessing the interaction of PD 122860 with L-type calcium channels.[1][4]
Objective: To determine the ability of PD 122860 to displace a known L-type calcium channel antagonist from its binding site.
Materials:
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Rat brain membranes (as a source of L-type calcium channels)
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[3H]Nitrendipine (radiolabeled ligand)
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PD 122860 and its enantiomers (unlabeled competitor)
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Incubation buffer
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Glass fiber filters
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Scintillation counter
Procedure:
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Rat brain membranes are prepared and homogenized.
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Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]nitrendipine.
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Increasing concentrations of unlabeled PD 122860 or its enantiomers are added to the incubation mixture to compete for binding.
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Non-specific binding is determined in the presence of a high concentration of unlabeled nitrendipine.
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After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
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The filters are washed to remove unbound radioactivity.
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The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
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The inhibition of [3H]nitrendipine binding by PD 122860 indicates its interaction with the dihydropyridine binding site on the L-type calcium channel.
Signaling Pathways and Experimental Workflows
Dihydropyridine Action on L-type Calcium Channels
The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers like PD 122860 at the cellular level.
References
- 1. PD 122860: a novel dihydropyridine with sodium channel stimulating and calcium channel blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD 122860 [cnreagent.com]
